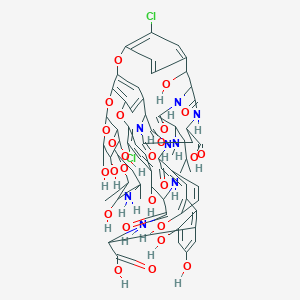

Vancomycin CDP-1

説明

特性

IUPAC Name |

49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMARHJAPWBNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H74Cl2N8O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1450.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55598-85-1 | |

| Record name | Vancomycin CDP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

What is the chemical structure of Vancomycin CDP-1?

An In-Depth Technical Guide to the Chemical Structure of Vancomycin CDP-1

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Vancomycin, a glycopeptide antibiotic of last resort for serious Gram-positive bacterial infections, is susceptible to chemical degradation, leading to the formation of various impurities. Among these, the crystalline degradation product-1 (CDP-1) is of paramount significance due to its prevalence and biological inactivity. This technical guide provides a comprehensive examination of the chemical structure of Vancomycin CDP-1, elucidating its formation from the parent drug, its distinct stereoisomeric forms, and the profound implications of this structural transformation on its antimicrobial efficacy. We will delve into the mechanistic underpinnings of its formation, detail robust analytical methodologies for its characterization, and discuss its relevance in the pharmaceutical landscape.

Introduction to Vancomycin and the Emergence of CDP-1

Vancomycin is a complex tricyclic glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its intricate structure, comprising a seven-membered peptide chain and a disaccharide moiety, is crucial for its high-affinity binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[1] However, the chemical stability of vancomycin in aqueous solutions is a critical concern, as it can degrade into several products.[2] The most significant of these are collectively known as Crystalline Degradation Product-1 (CDP-1).[2]

The formation of CDP-1 is a critical quality attribute to monitor during the manufacturing and storage of vancomycin formulations, as it represents a loss of active pharmaceutical ingredient and can lead to the precipitation of the insoluble degradation product from solution.[2] Understanding the precise chemical nature of CDP-1 is therefore essential for ensuring the safety and efficacy of vancomycin therapy.

The Chemical Transformation: From Vancomycin to CDP-1

The conversion of vancomycin to CDP-1 is a hydrolytic process centered on the asparagine residue within the peptide backbone.[2][3] This transformation involves the deamidation of the asparagine side chain, leading to the formation of an isoaspartyl residue and the loss of an ammonia molecule.[2][3] This rearrangement is accelerated by factors such as elevated temperatures and alkaline pH conditions.[2]

The Core Structural Difference: An Isoaspartyl Residue

The defining structural feature of CDP-1 is the presence of an isoaspartyl residue in place of the original asparagine. This seemingly minor change has profound consequences for the molecule's three-dimensional conformation and, consequently, its biological activity. The amide group of the asparagine side chain is converted into a carboxylic acid group, fundamentally altering the charge distribution and hydrogen bonding capabilities of this region of the molecule.[2][4]

The molecular formula of Vancomycin is C66H75Cl2N9O24[1], while the molecular formula of Vancomycin CDP-1 is C66H74Cl2N8O25.[5][6] This change reflects the loss of one nitrogen and one hydrogen atom (from the amide group) and the gain of one oxygen atom (to form the carboxylic acid).

Atropisomers of CDP-1: The Major and Minor Forms

Vancomycin CDP-1 exists as two stable conformational isomers, or atropisomers, designated as CDP-1-M (major) and CDP-1-m (minor).[2][3][4] These isomers arise from hindered rotation around a single bond, leading to distinct, non-interconvertible three-dimensional arrangements. The structural rearrangement enlarges the cyclophane ring containing a chloro-substituted aromatic residue, permitting a rotation that is not possible in the parent vancomycin molecule, resulting in a significantly different conformation.[2] The major and minor forms are structurally very similar but can be separated using high-resolution chromatographic techniques.[2]

Diagram 1: Transformation of Vancomycin to CDP-1

Caption: The conversion of Vancomycin to CDP-1 proceeds via a succinimide intermediate.

Structural Elucidation and Characterization of CDP-1

The definitive identification and characterization of Vancomycin CDP-1 rely on a combination of advanced analytical techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for separating CDP-1 from vancomycin and other related impurities.[2] Reversed-phase columns, such as C18, are commonly employed to achieve this separation based on the subtle differences in polarity between the parent drug and its degradation product.[7]

Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides accurate mass determination, confirming the molecular formula of CDP-1. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information, helping to pinpoint the location of the modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of complex molecules like vancomycin and its degradation products.[8][9][10][11] While the NMR spectra of vancomycin are complex, careful analysis of one- and two-dimensional NMR data can confirm the presence of the isoaspartyl residue in CDP-1 and provide insights into the conformational changes that have occurred.

Table 1: Key Physicochemical Properties of Vancomycin vs. Vancomycin CDP-1

| Property | Vancomycin | Vancomycin CDP-1 | Reference(s) |

| Molecular Formula | C66H75Cl2N9O24 | C66H74Cl2N8O25 | [1][5][6] |

| Molecular Weight | ~1449.2 g/mol | ~1450.2 g/mol | [1][5][6] |

| Key Structural Feature | Asparagine Residue | Isoaspartyl Residue | [2][12] |

| Antibacterial Activity | Active | Inactive | [2][12][13] |

| Isomeric Forms | N/A | CDP-1-M (major) & CDP-1-m (minor) | [2][3] |

The Consequence of Structural Change: Loss of Antibacterial Activity

The transformation of the asparagine residue to an isoaspartyl residue in CDP-1 results in a complete loss of antibacterial activity.[2][12][13] The precise mechanism of vancomycin's action relies on a specific three-dimensional "binding pocket" that recognizes and forms multiple hydrogen bonds with the D-Ala-D-Ala terminus of bacterial cell wall precursors. The structural rearrangement in CDP-1 disrupts this binding pocket, leading to a loss of the favorable interactions that stabilize the vancomycin-D-Ala-D-Ala complex.[2] This underscores the critical importance of the native conformation of vancomycin for its therapeutic effect.

Experimental Protocol: HPLC-UV for the Quantification of Vancomycin and CDP-1

The following is a generalized protocol for the separation and quantification of vancomycin and its CDP-1 isomers. This method is for informational purposes and should be optimized for specific instrumentation and sample matrices.

Objective: To determine the percentage of Vancomycin and its degradation products (CDP-1-M and CDP-1-m) in a sample.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Aqueous buffer (e.g., phosphate buffer, pH adjusted)

-

Mobile Phase B: Acetonitrile

-

Vancomycin reference standard

-

CDP-1 reference standard (containing both major and minor isomers)

-

Sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

-

Standard Preparation: Accurately weigh and dissolve the vancomycin and CDP-1 reference standards in an appropriate solvent to create stock solutions. Prepare a series of working standards by diluting the stock solutions.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 70% A, 30% B

-

25-30 min: Hold at 70% A, 30% B

-

30-31 min: Return to initial conditions

-

31-40 min: Column equilibration

-

-

-

Data Analysis:

-

Integrate the peak areas for vancomycin, CDP-1-M, and CDP-1-m.

-

Calculate the percentage of each component relative to the total peak area.

-

Diagram 2: Experimental Workflow for CDP-1 Analysis

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Crystalline Degradation Products of Vancomycin as a New Chiral Stationary Phase for Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Vancomycin CDP-1 | C66H74Cl2N8O25 | CID 180517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. US20200115412A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]

- 8. Spectral Data Analysis and Identification of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete assignment of the 13C NMR spectrum of vancomycin | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Complete assignment of the 13C NMR spectrum of vancomycin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Product Quality of Parenteral Vancomycin Products in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of Vancomycin degradation products in the topical treatment of osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vancomycin and its Crystalline Degradation Product-1 (CDP-1): From Discovery to Clinical Monitoring

Abstract

Vancomycin has served as a cornerstone of antimicrobial therapy for over half a century, a last line of defense against formidable Gram-positive pathogens. Its journey from a soil microbe in Borneo to a critical clinical tool is a story of scientific discovery, evolving clinical need, and the relentless challenge of microbial adaptation. This guide provides a comprehensive technical overview of vancomycin's history, its intricate mechanism of action, and the sophisticated biochemical strategies bacteria have evolved to resist it. A central focus is placed on a lesser-known but clinically significant aspect of vancomycin pharmacology: the formation and impact of its primary degradation product, CDP-1. We will explore the discovery of CDP-1, the chemical transformation it represents, and its critical implications for therapeutic drug monitoring (TDM), demonstrating how this single molecular change can lead to erroneous clinical data and potentially compromise patient outcomes. This document is intended for researchers, clinical scientists, and drug development professionals seeking a deeper, mechanistic understanding of this vital antibiotic.

Part I: The Vancomycin Story - A Last Resort Antibiotic

Discovery and Development

The story of vancomycin begins in the 1950s, a golden age for antibiotic discovery.[1] With penicillin-resistant staphylococci becoming a growing threat, Eli Lilly and Company initiated a program to find new antimicrobial agents.[2][3] In 1952, a soil sample from the jungles of Borneo, sent by a missionary to organic chemist Dr. E.C. Kornfeld at Eli Lilly, yielded a promising substance.[2][3][4] The producing organism, a fungus eventually named Amycolatopsis orientalis (previously Streptomyces orientalis), secreted a compound initially labeled 05865.[4][5][6] This compound, later named vancomycin from the word "vanquish," demonstrated potent bactericidal activity against Gram-positive organisms, including the resistant staphylococci that were a major clinical challenge.[3][5]

One of its most compelling early features was the failure of staphylococci to develop significant resistance despite repeated exposure in culture.[5] Due to the urgent need for a treatment against penicillin-resistant Staphylococcus aureus, vancomycin was fast-tracked and approved by the FDA in 1958.[2][5] However, its initial clinical use was hampered by impurities in the formulation, which led to side effects, and the concurrent development of less toxic, semi-synthetic penicillins like methicillin.[2][5] Vancomycin was soon relegated to a second-line therapy. Its resurgence came in the 1970s and 1980s with the global rise of methicillin-resistant S. aureus (MRSA), which left clinicians with few other effective options.[2][4][7]

Mechanism of Action: A Molecular Cage

Vancomycin's efficacy lies in its unique mechanism of inhibiting the second stage of bacterial cell wall synthesis.[8] Unlike beta-lactam antibiotics that target enzymes (penicillin-binding proteins), vancomycin targets the substrate itself. In Gram-positive bacteria, the cell wall is composed of long chains of a polymer called peptidoglycan, which are cross-linked to form a rigid, protective mesh.[9][10]

The fundamental building block of this structure is a precursor molecule known as Lipid II, which terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[5][11] Vancomycin, a large glycopeptide molecule, recognizes and binds with high affinity to this D-Ala-D-Ala terminus through a network of five hydrogen bonds.[5][12] This binding action physically obstructs the two key enzymes responsible for cell wall construction:

-

Transglycosylase: This enzyme is blocked from polymerizing the precursor units into long glycan chains.[5]

-

Transpeptidase: This enzyme is prevented from cross-linking the peptide side chains, which is essential for the wall's structural integrity.[9]

By "capping" the D-Ala-D-Ala terminus, vancomycin effectively halts peptidoglycan synthesis. The resulting cell wall is weak and unable to withstand the cell's internal osmotic pressure, leading to lysis and bacterial death.[9][13] Its large size prevents it from crossing the outer membrane of Gram-negative bacteria, explaining its spectrum of activity being limited to Gram-positive organisms.[1]

Part II: The Emergence of Resistance

For nearly three decades, vancomycin resistance in clinically relevant organisms was virtually nonexistent.[3] This changed dramatically in the late 1980s. The increased selective pressure from its widespread use against MRSA inevitably led to the evolution and acquisition of resistance mechanisms.

Acquired Resistance in Enterococci (VRE)

The first clinical reports of vancomycin-resistant enterococci (VRE) appeared in Europe in 1986 and the United States shortly after.[5][14] This resistance was not due to a minor modification but a sophisticated, multi-enzyme re-engineering of the cell wall synthesis pathway, typically encoded by a mobile gene cluster known as the van operon.[15]

The most common and potent form, VanA-type resistance, confers high-level resistance to both vancomycin and a related glycopeptide, teicoplanin.[15] The mechanism involves the complete replacement of the drug's target:

-

Sensing: The two-component regulatory system, VanS (sensor kinase) and VanR (response regulator), detects the presence of vancomycin.[16]

-

Target Modification: This triggers the expression of the core resistance genes: vanH, vanA, and vanX.[16]

-

VanH: A dehydrogenase that converts pyruvate into D-lactate.[17]

-

VanA: A ligase that synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac).[17]

-

VanX: A D,D-dipeptidase that specifically hydrolyzes any normal D-Ala-D-Ala dipeptides, eliminating the native vancomycin-sensitive precursors from the cell.[15]

-

-

New Precursor Synthesis: The cell now exclusively produces peptidoglycan precursors terminating in D-Ala-D-Lac.

The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac eliminates a critical hydrogen bond required for high-affinity vancomycin binding. This single change results in a 1,000-fold reduction in binding affinity, rendering the antibiotic ineffective.[17] Other resistance types, such as VanB and VanD, also produce D-Ala-D-Lac, while VanC, VanE, and VanG types produce precursors ending in D-alanyl-D-serine (D-Ala-D-Ser), which also reduces binding affinity through steric hindrance.[15][17]

Resistance in Staphylococcus aureus (VISA and VRSA)

The emergence of vancomycin resistance in the more virulent S. aureus posed an even greater public health threat. This resistance manifested in two primary forms.

-

Vancomycin-Intermediate S. aureus (VISA): First reported in Japan in 1996, VISA strains exhibit a low to intermediate level of resistance (MIC 4-8 µg/mL).[18][19] The VISA phenotype is not acquired via the van genes. Instead, it is the result of multiple mutations that lead to a profound reorganization of cell wall metabolism.[20][21] Key characteristics include:

-

A significantly thickened cell wall.

-

Reduced cross-linking of peptidoglycan.[22]

-

An abundance of "false target" D-Ala-D-Ala residues that are not part of the active cell wall synthesis machinery. This thickened, cluttered cell wall acts as a sponge, trapping vancomycin molecules before they can reach their active target at the cell membrane, effectively preventing the drug from working.[1]

-

-

Vancomycin-Resistant S. aureus (VRSA): The first true VRSA strain, with high-level resistance (MIC ≥16 µg/mL), was isolated in the United States in 2002.[23] Unlike VISA, VRSA resistance is the result of a horizontal gene transfer event. These rare strains have acquired the entire vanA gene cluster, typically via the transposon Tn1546, from a co-infecting VRE strain.[24] Genetically, a VRSA strain is an MRSA strain that has incorporated the VRE resistance machinery.

| Resistance Type | Organism | Mechanism | Vancomycin MIC (µg/mL) | Teicoplanin Susceptibility |

| VanA | Enterococcus spp., S. aureus | D-Ala-D-Ala → D-Ala-D-Lac | ≥ 64 | Resistant |

| VanB | Enterococcus spp. | D-Ala-D-Ala → D-Ala-D-Lac | 4 to >1024 | Susceptible |

| VanC | E. gallinarum, E. casseliflavus | D-Ala-D-Ala → D-Ala-D-Ser | 2 to 32 | Susceptible |

| VISA | S. aureus | Thickened cell wall, false targets | 4 - 8 | Susceptible |

| VRSA | S. aureus | Acquired vanA gene cluster | ≥ 16 | Resistant |

Part III: CDP-1 - A Clinically Relevant Degradation Product

Beyond the complex interplay of microbial resistance, the chemical stability of vancomycin itself presents a significant challenge in clinical practice. Under certain conditions, vancomycin degrades into several products, the most prominent of which is Crystalline Degradation Product-1 (CDP-1).[26]

Discovery and Chemical Transformation

CDP-1 was identified as a key transformation product of vancomycin in acidic solutions. A seminal 1982 publication detailed the structure of vancomycin and its conversion to CDP-1.[27] The transformation is not a breakdown of the core structure but rather a subtle intramolecular rearrangement. It involves the deamidation of the asparagine residue (Asn3) in the heptapeptide core, which then rearranges to form an isoaspartate residue. This seemingly minor change alters the three-dimensional conformation of the molecule, significantly reducing its antibacterial activity.

Clinical Formation and The Analytical Challenge

While first identified in vitro, CDP-1 is also formed in vivo. Its formation is particularly relevant in patients with impaired renal function.[28] Because vancomycin is primarily cleared by the kidneys, reduced renal function leads to a longer half-life and prolonged exposure of the drug to physiological conditions, promoting its degradation to CDP-1.

This becomes critically important in the context of Therapeutic Drug Monitoring (TDM). TDM is essential for vancomycin to ensure that drug concentrations are within the therapeutic window—high enough to be effective but low enough to avoid nephrotoxicity. Many hospitals use automated immunoassays, such as the Chemiluminescence Microparticle Immunoassay (CMIA), for TDM because they are rapid and cost-effective.

The problem is that these immunoassays often exhibit significant cross-reactivity with CDP-1.[28] The antibodies used in the assay may not effectively distinguish between the active parent drug (vancomycin) and its inactive degradation product (CDP-1). This leads to a combined measurement, resulting in a falsely elevated report of the vancomycin concentration.

A recent study highlighted this issue in patients with chronic kidney disease, finding that delayed trough level sampling and lower estimated creatinine clearance were significantly associated with higher CDP-1 concentrations. Crucially, higher CDP-1 levels directly correlated with a greater overestimation of vancomycin concentration by CMIA compared to the gold-standard method of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[28]

Protocol for Accurate Quantification via LC-MS/MS

To overcome the analytical interference of CDP-1, a specific and sensitive method such as LC-MS/MS is required. This methodology validates the trustworthiness of the reported result by physically separating the molecules before detection.

Objective: To accurately quantify vancomycin and CDP-1 concentrations in human serum or plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of patient serum/plasma into a microcentrifuge tube.

-

Add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of an internal standard (e.g., a stable isotope-labeled vancomycin).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation (UPLC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A rapid gradient elution (e.g., starting at 5% B, ramping to 95% B over 2-3 minutes) is used to separate CDP-1 and vancomycin based on their slight difference in polarity. Vancomycin typically elutes slightly later than CDP-1.

-

Flow Rate: ~0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Detection and Quantification (Tandem Mass Spectrometry):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each compound to ensure specificity.

-

Vancomycin: e.g., m/z 725.5 → 144.1

-

CDP-1: e.g., m/z 725.5 → 100.1 (Note: Precursor mass is the same, but fragmentation differs).

-

Internal Standard: Monitor the specific transition for the stable isotope-labeled standard.

-

-

Quantification: The concentration of vancomycin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference materials.

-

Self-Validation: This protocol is self-validating because it relies on two independent properties for identification: the retention time from chromatography and the specific mass-to-charge transitions from mass spectrometry. A peak can only be identified as vancomycin if it appears at the correct time AND produces the correct mass fragments.

Conclusion

The history of vancomycin is a powerful lesson in the dynamic nature of antimicrobial chemotherapy. From its discovery in a remote jungle to its indispensable role in modern medicine, it has been both a savior and a catalyst for microbial evolution. The complex mechanisms of resistance, from the elegant enzymatic re-engineering in VRE to the brute-force structural changes in VISA, highlight the remarkable adaptability of bacteria.

Furthermore, the story of CDP-1 underscores a critical principle for scientists and clinicians: a comprehensive understanding of a drug requires knowledge not only of its mechanism and its resistance pathways but also of its chemical stability and analytical behavior. The potential for an inactive degradation product to interfere with TDM and mislead clinical decision-making is a significant risk. As we continue to rely on this 60-year-old antibiotic, employing robust and specific analytical methods is not just a matter of best practice—it is essential for ensuring patient safety and preserving the efficacy of one of our most vital medicines.

References

- Wikipedia. (n.d.). Vancomycin.

- DoseMeRx. (n.d.). Vancomycin Mechanism of Action | Resistance and More.

-

Yarlagadda, V., & Sarkar, P. (2020). Molecular mechanisms of vancomycin resistance. Protein Science, 29(4), 838-853. [Link]

-

Ali, A. M., et al. (2022). Mechanisms of gram-positive vancomycin resistance. Biomedicine & Pharmacotherapy, 151, 113138. [Link]

- Study.com. (n.d.). Vancomycin: Mechanism of Action, Drug Interactions & Side Effects.

-

Farber, B. F., & Moellering, R. C., Jr. (1983). Mode of action and in-vitro activity of vancomycin. Journal of Antimicrobial Chemotherapy, 11 Suppl D, 1-11. [Link]

- Wikipedia. (n.d.). Vancomycin-resistant Staphylococcus aureus.

- Amber Lifesciences. (2024, March 17). Vancomycin: Mechanism, Indications, and Management.

-

Rybak, M. J. (2006). Vancomycin revisited – 60 years later. Annals of Clinical Microbiology and Antimicrobials, 5, 5. [Link]

- The Faculty of Intensive Care Medicine. (2020, July 9). Vancomycin.

-

Levine, D. P. (2006). Vancomycin: a history. Clinical Infectious Diseases, 42 Suppl 1, S5-S12. [Link]

-

Faron, M. L., et al. (2000). Vancomycin-Resistant Enterococci: Mechanisms and Clinical Observations. Clinical Infectious Diseases, 31(5), 1240-1248. [Link]

- PDB-101. (n.d.). Vancomycin Resistance.

- SensUs Wiki. (n.d.). Vancomycin.

-

Tomasz, A., & Gardete, S. (2014). Mechanisms of vancomycin resistance in Staphylococcus aureus. Annals of the New York Academy of Sciences, 1323, 119-130. [Link]

- YouTube. (2024, December 16). Vancomycin resistant Staphylococcus Aureus; Definition, Characteristics, Diagnosis, Treatment.

- Texas Department of State Health Services. (n.d.). VISA (Vancomycin Intermediate Staphylococcus aureus) VRSA (Vancomycin Resistant Staphylococcus aureus).

- Article review. (2024, September 28). Mechanisms of vancomycin resistance in staphylococcus aureus.

- Missouri Department of Health and Senior Services. (n.d.). Vancomycin-Intermediate Staphylococcus aureus (VISA) and Vancomycin-Resistant Staphylococcus aureus (VRSA).

-

Gardete, S., & Tomasz, A. (2014). Mechanisms of vancomycin resistance in Staphylococcus aureus. The Journal of Clinical Investigation, 124(7), 2836-2840. [Link]

- Centers for Disease Control and Prevention. (2024, April 15). About Vancomycin-resistant Staphylococcus aureus.

-

Lowy, F. D. (2003). VISA, hetero-VISA and VRSA: The end of the vancomycin era? The Canadian Journal of Infectious Diseases, 14(5), 268-270. [Link]

- Patsnap Synapse. (2024, July 17). What is the mechanism of Vancomycin Hydrochloride?

-

Yarlagadda, V., & Sarkar, P. (2020). Molecular mechanisms of vancomycin resistance. Protein Science, 29(4), 838-853. [Link]

- ResearchGate. (2025, August 6). Vancomycin: A History.

-

Levine, D. P. (2006). Vancomycin: a history. Clinical Infectious Diseases, 42 Suppl 1, S5-S12. [Link]

- Wisconsin Department of Health Services. (2025, March 10). Vancomycin-Intermediate/Resistant Staphylococcus aureus (VISA/VRSA).

-

Gardete, S., & Tomasz, A. (2014). Mechanisms of vancomycin resistance in Staphylococcus aureus. Annals of the New York Academy of Sciences, 1323, 119-130. [Link]

-

Cunha, B. A. (2011). Vancomycin: A 50-something-year-old antibiotic we still don't understand. Cleveland Clinic Journal of Medicine, 78(7), 449-457. [Link]

-

Taylor, B., & Tanna, S. (2023). Vancomycin-Resistant Enterococci. In StatPearls. StatPearls Publishing. [Link]

-

Murray, B. E. (2000). Vancomycin-Resistant Enterococci. The American Journal of Medicine, 109(6), 484-491. [Link]

- Wikipedia. (n.d.). Vancomycin-resistant Enterococcus.

- ResearchGate. (n.d.). Mechanism of vancomycin activity and resistance.

- ConnectSci. (1996, December 1). Vancomycin-Resistant Enterococci (VRE) | Healthcare Infection.

-

Marshall, C. G., et al. (2002). Resistance to Glycopeptide Antibiotics in the Teicoplanin Producer Is Mediated by van Gene Homologue Expression Directing the Synthesis of a Modified Cell Wall Peptidoglycan. Journal of Bacteriology, 184(22), 6185-6190. [Link]

-

Dingle, K. E., et al. (2022). Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review. Antibiotics, 11(2), 253. [Link]

- Biosynth. (n.d.). Vancomycin CDP-1.

-

Harris, C. M., & Harris, T. M. (1982). Vancomycin: structure and transformation to CDP-I. Journal of the American Chemical Society, 104(15), 4293-4295. [Link]

-

Wu, F. L., et al. (2025). Factors associated with serum concentrations of vancomycin crystalline degradation product (CDP-1) among patients with chronic kidney disease. International Journal of Antimicrobial Agents, 65(4), 107149. [Link]

-

Cetinkaya, Y., et al. (2003). vanC Gene-Related Intrinsic Teicoplanin Resistance Detected in Enterococcus casseliflavus and E. gallinarum Strains by the BD Phoenix Automated Microbiology System. Journal of Clinical Microbiology, 41(10), 4920. [Link]

-

Johnson, A. P., et al. (1990). Resistance to vancomycin and teicoplanin: an emerging clinical problem. Clinical Microbiology Reviews, 3(3), 280-291. [Link]

-

Marie, M. A. M., et al. (2014). Glycopeptide Resistance in Enterococci: Plasmid-mediated Resistance to Vancomycin and Teicoplanin in Enterococcus. Journal of Pure and Applied Microbiology, 8(1), 319-322. [Link]

-

Leclercq, R., et al. (1989). Transferable vancomycin and teicoplanin resistance in Enterococcus faecium. Antimicrobial Agents and Chemotherapy, 33(1), 10-15. [Link]

Sources

- 1. Vancomycin | The Faculty of Intensive Care Medicine [ficm.ac.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. wiki.sensus.org [wiki.sensus.org]

- 4. Vancomycin Revisited – 60 Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vancomycin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Vancomycin: A 50-something-year-old antibiotic we still don’t understand | MDedge [mdedge.com]

- 8. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 10. study.com [study.com]

- 11. amberlife.net [amberlife.net]

- 12. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]

- 14. Vancomycin-resistant Enterococcus - Wikipedia [en.wikipedia.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dshs.texas.gov [dshs.texas.gov]

- 19. VISA, hetero-VISA and VRSA: The end of the vancomycin era? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JCI - Mechanisms of vancomycin resistance in Staphylococcus aureus [jci.org]

- 23. Vancomycin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]

- 24. Mechanisms of vancomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin Resistance [pdb101.rcsb.org]

- 26. biosynth.com [biosynth.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Factors associated with serum concentrations of vancomycin crystalline degradation product (CDP-1) among patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Vancomycin CDP-1 Isomers: A Technical Guide to Formation, Analysis, and Significance

Abstract

Vancomycin, a cornerstone glycopeptide antibiotic for treating severe Gram-positive infections, is susceptible to degradation, primarily forming Crystalline Degradation Product-1 (CDP-1). This degradation is not a simple conversion but results in two distinct, antibiotically inactive isomers: CDP-1 major and CDP-1 minor.[1] The presence of these isomers can compromise therapeutic efficacy and interfere with certain immunoassays, leading to falsely elevated vancomycin readings.[1][2][3] This technical guide provides an in-depth exploration of the chemical formation of CDP-1 isomers, authoritative analytical methodologies for their separation and quantification, and a discussion of their clinical and pharmaceutical relevance for researchers, scientists, and drug development professionals.

Introduction: The Vancomycin Stability Challenge

Vancomycin's complex glycosylated cyclic peptide structure, while crucial for its mechanism of action, contains inherent chemical liabilities. The asparagine residue within its peptide core is particularly susceptible to degradation under acidic conditions (pH < 5), a common scenario in intravenous infusion bags and certain physiological environments.[4][5] This instability leads to the formation of CDP-1, a transformation that significantly reduces or eliminates antibacterial activity due to the disruption of the hydrogen-bonding network essential for binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[4][6] The accumulation of these inactive products can lead to sub-therapeutic levels of the active drug, potentially resulting in treatment failure or the development of resistance.[3][4] Furthermore, for patients with renal impairment, the delayed clearance of vancomycin can exacerbate the formation and accumulation of CDP-1.[1][2][7][8]

The Chemistry of Isomer Formation: A Tale of Two Rearrangements

The conversion of vancomycin to its CDP-1 isomers is a classic example of asparagine deamidation, proceeding through a cyclic succinimide intermediate.[9][10][11] This process is not a direct hydrolysis but a multi-step intramolecular rearrangement.

-

Succinimide Formation: The amide side chain of the asparagine residue (Asn) attacks the adjacent peptide backbone carbonyl group. This intramolecular cyclization releases ammonia, forming a five-membered succinimide ring intermediate. This intermediate is also known as des-amido-succinimido-vancomycin.[9][11]

-

Hydrolytic Ring Opening: The succinimide ring is unstable and rapidly hydrolyzes. The ring can be attacked by water at two different carbonyl carbons.

-

Attack at the α-carbonyl: This leads to the formation of an isoaspartate residue, where the peptide backbone is now linked through the β-carboxyl group of the original asparagine. This product is the CDP-1 minor isomer.[9]

-

Attack at the β-carbonyl: This regenerates a standard aspartate residue, where the backbone linkage is through the α-carboxyl group. This is the thermodynamically more stable product and is designated the CDP-1 major isomer.[9]

-

The two isomers, CDP-1 major and CDP-1 minor, are therefore structural isomers (specifically, positional isomers of the peptide linkage) that differ in the connectivity of the aspartic acid residue within the peptide core.[6][9][12]

Analytical Separation and Quantification: The Chromatographic Imperative

Due to their structural similarity to the parent drug and to each other, separating and quantifying vancomycin and its CDP-1 isomers requires a robust, high-resolution analytical technique. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.

Causality in Method Development: Why These Parameters?

A successful HPLC separation hinges on exploiting the subtle physicochemical differences between vancomycin, CDP-1 major, and CDP-1 minor. The United States Pharmacopeia (USP) provides a foundational method that serves as an authoritative starting point.[5][13]

-

Stationary Phase (Column): A reversed-phase C18 (L1 packing) column is the universal choice.[1][5][11][13] The nonpolar C18 chains provide the necessary hydrophobic interaction to retain the large, complex vancomycin molecule and its isomers. A 5-µm particle size in a 4.6 x 250 mm column format is standard, offering a balance of high efficiency and moderate backpressure.[5][13]

-

Mobile Phase: The mobile phase is the critical component for achieving resolution.

-

Aqueous Buffer: A low pH buffer, typically a triethylamine/phosphoric acid buffer at pH 3.2, is essential.[5][13] This acidic environment serves two purposes: 1) It suppresses the ionization of the carboxylic acid groups on all three molecules, increasing their hydrophobicity and retention on the C18 column. 2) It maintains a consistent charge state, leading to sharp, symmetrical peak shapes.

-

Organic Modifier: Acetonitrile is the primary organic solvent used to elute the compounds from the column.[5][13] Tetrahydrofuran is often added as a third component to fine-tune the selectivity and improve the resolution between the closely eluting isomers.[5][13]

-

-

Gradient Elution: An isocratic elution is insufficient to resolve all components in a reasonable timeframe. A gradient program, starting with a low percentage of organic modifier and gradually increasing it, is necessary.[1][5] This allows for the elution of early, less retained impurities before sharpening and separating the vancomycin and CDP-1 peaks.

-

Detection: UV detection at 280 nm is standard, as the aromatic rings in the vancomycin core provide strong chromophores at this wavelength.[5][13][14]

Representative HPLC Parameters

The following table summarizes typical HPLC conditions derived from authoritative sources for the analysis of vancomycin and its CDP-1 isomers.

| Parameter | Condition | Rationale | Source |

| Column | L1 packing (C18), 5 µm, 4.6 x 250 mm | Provides hydrophobic retention and high efficiency for complex molecules. | [5][13] |

| Mobile Phase A | 92:7:1 mixture of Triethylamine Buffer (pH 3.2), Acetonitrile, Tetrahydrofuran | Low organic content for initial retention of all components. pH control for peak shape. | [5][13] |

| Mobile Phase B | 70:29:1 mixture of Triethylamine Buffer (pH 3.2), Acetonitrile, Tetrahydrofuran | Higher organic content to elute strongly retained components like vancomycin. | [5][13] |

| Flow Rate | ~1.0 - 2.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and efficiency. | [5][14] |

| Detection | UV at 280 nm | Strong absorbance by the aromatic rings in the vancomycin structure. | [5][13] |

| Temperature | Ambient or controlled (e.g., 60 °C) | Higher temperatures can reduce viscosity and improve peak efficiency. | [13] |

| Injection Volume | 50 - 100 µL | Dependent on sample concentration and detector sensitivity. | [13][14] |

Experimental Protocol: A Self-Validating HPLC Workflow

This section details a representative step-by-step protocol for the determination of vancomycin and CDP-1 isomers, reflecting the principles outlined in the USP monograph.[5][13]

Reagent and Solution Preparation

-

Triethylamine Buffer (pH 3.2): Mix 4 mL of triethylamine with 2000 mL of HPLC-grade water. Adjust the pH to 3.2 using phosphoric acid.

-

Mobile Phase A: Prepare a filtered and degassed mixture of Triethylamine Buffer, acetonitrile, and tetrahydrofuran in a 92:7:1 ratio.[5][13]

-

Mobile Phase B: Prepare a filtered and degassed mixture of Triethylamine Buffer, acetonitrile, and tetrahydrofuran in a 70:29:1 ratio.[5][13]

-

Resolution Solution: To generate the CDP-1 isomers for system suitability, dissolve USP Vancomycin Hydrochloride RS in water to a concentration of 0.5 mg/mL. Heat this solution at 65°C for 24-48 hours and allow it to cool.[5][13][15] This controlled degradation produces sufficient quantities of the CDP-1 isomers to verify chromatographic resolution.

-

Test Solution: Accurately prepare a solution of the vancomycin sample (e.g., drug substance or formulated product) in Mobile Phase A to a final concentration of approximately 10 mg/mL.[5]

Chromatographic System and Procedure

-

System Setup: Configure an HPLC system with the column, mobile phases, and detector as specified in Table 1.

-

Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability: Inject the Resolution Solution. The typical elution order is CDP-1 minor, CDP-1 major, and then Vancomycin B (the main active component). The chromatographic system is deemed suitable if the resolution between the first eluting isomer and Vancomycin B is not less than 3.0.[5]

-

Sample Analysis: Once system suitability is confirmed, inject the Test Solution.

-

Data Analysis: Integrate the peak areas for all components. Calculate the percentage of Vancomycin B and the percentage of each CDP-1 isomer relative to the total peak area. USP monographs specify that for Vancomycin HCl, the content of Vancomycin B should not be less than 80.0%, and no single other peak (including the CDP-1 isomers) should be more than 9.0%.[5]

Clinical and Pharmaceutical Significance

The formation of CDP-1 isomers has significant implications in both clinical and pharmaceutical settings.

-

Therapeutic Efficacy: Since both CDP-1 isomers are considered antibiotically inactive, their formation represents a direct loss of drug potency.[1][4] In a reconstituted IV solution, up to 50% of vancomycin can convert to CDP-1 within 16 hours at room temperature, a rate that highlights the importance of proper storage and administration protocols.[4]

-

Therapeutic Drug Monitoring (TDM): Many hospital laboratories use immunoassays to measure vancomycin levels in patient serum for TDM. Some polyclonal antibody-based immunoassays exhibit cross-reactivity with CDP-1.[1][3] In patients with renal failure, where CDP-1 accumulates, this cross-reactivity can lead to a significant overestimation of the true active vancomycin concentration.[1][2][3] This may lead clinicians to incorrectly assess the therapeutic dose, potentially leaving an infection undertreated. Chromatographic methods like HPLC or LC-MS/MS do not suffer from this interference and are the preferred methods for accurate quantification in at-risk populations.[2][3]

-

Drug Formulation and Stability: For drug development professionals, preventing the formation of CDP-1 is a critical quality attribute. Formulation studies must focus on identifying pH ranges, buffer systems, and excipients that maximize the stability of the asparagine residue. Lyophilization (freeze-drying) of vancomycin for injection is a direct consequence of its poor stability in aqueous solution.[10] Stability-indicating methods, like the HPLC method described, are mandatory for release testing and for establishing the shelf-life of both the drug substance and the final drug product.

Conclusion

The major and minor isomers of Vancomycin CDP-1 are not merely impurities but are the direct result of a well-understood chemical degradation pathway involving a succinimide intermediate. Their presence impacts product quality, therapeutic efficacy, and the accuracy of clinical monitoring. A thorough understanding of their formation mechanism is crucial for formulation scientists, while robust, high-resolution analytical methods, primarily HPLC, are indispensable tools for quality control laboratories and clinical settings. By applying the principles and methodologies detailed in this guide, researchers and drug development professionals can effectively control, monitor, and manage the challenges posed by vancomycin degradation.

References

-

Backes, D. W., Aboleneen, H. I., & Simpson, J. A. (1998). Quantitation of vancomycin and its crystalline degradation product (CDP-1) in human serum by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 16(8), 1281-1287. [Link]

-

Al-Akayleh, F., Al-Kaissi, E., & Sweis, F. (2012). Vancomycin structures and its degradation products. ResearchGate. [Link]

-

Harris, C. M., Kopecka, H., & Harris, T. M. (1983). Vancomycin: structure and transformation to CDP-I. Journal of the American Chemical Society, 105(23), 6915-6922. [Link]

-

USP Monographs: Vancomycin Hydrochloride. U.S. Pharmacopeia. [Link]

-

Mojtahedi, M. M., Chalavi, S., Ghassempour, A., & Aboul-Enein, H. Y. (2007). Figure 1: (a) Vancomycin and its degradation products, CDP-1-M and CDP-1-m; and (b) chemical structures of haloxyfop-methyl, fenoxaprop-ethyl and indoxacarb. ResearchGate. [Link]

-

Lin, Y. C., et al. (2025). Factors associated with serum concentrations of vancomycin crystalline degradation product (CDP-1) among patients with chronic kidney disease. European Journal of Clinical Pharmacology. [Link]

-

National Center for Biotechnology Information (n.d.). Vancomycin CDP-1. PubChem Compound Database. [Link]

-

Lin, Y. C., et al. (2025). Factors associated with serum concentrations of vancomycin crystalline degradation product (CDP-1) among patients with chronic kidney disease. ResearchGate. [Link]

-

USP Vancomycin Hydrochloride Monograph. Pharmacopeial Forum. [Link]

-

USP-NF (2018). Vancomycin Injection. USP-NF. [Link]

- Gliberman, V. Y., & Kaddouh, H. (2020). Separation of vancomycin and its degradation products.

-

Serri, A., et al. (2017). Stability-indicating HPLC method for determination of vancomycin hydrochloride in the pharmaceutical dosage forms. Acta Poloniae Pharmaceutica, 74(1), 73-79. [Link]

-

Jakaria, M., et al. (2022). Deamidation, hydrolysis, and rearrangement of vancomycin to form degradation products. ResearchGate. [Link]

-

Jakaria, M., et al. (2022). Mechanisms for the deamidation of the asparagine residue via (a) direct hydrolysis and (b) formation of a succinimide intermediate. ResearchGate. [Link]

-

Springer Medizin (2025). Factors associated with serum concentrations of vancomycin crystalline degradation product (CDP-1) among patients with chronic kidney disease. springermedizin.de. [Link]

- Gliberman, V. Y., & Kaddouh, H. (2020). Separation of vancomycin and its degradation products.

-

Lin, Y. C., et al. (2025). Factors associated with serum concentrations of vancomycin crystalline degradation product (CDP-1) among patients with chronic kidney disease. National Institutes of Health. [Link]

Sources

- 1. Quantitation of vancomycin and its crystalline degradation product (CDP-1) in human serum by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Factors associated with serum concentrations of vancomycin crystalline degradation product (CDP-1) among patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factors associated with serum concentrations of vancomycin crystalline degradation product (CDP-1) among patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uspbpep.com [uspbpep.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Factors associated with serum concentrations of vancomycin crystalline degradation product (CDP-1) among patients with chronic kidney disease | springermedizin.de [springermedizin.de]

- 9. US20200115412A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2020081599A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Vancomycin Hydrochloride [drugfuture.com]

- 14. ptfarm.pl [ptfarm.pl]

- 15. uspnf.com [uspnf.com]

An In-Depth Technical Guide to the Crystalline Degradation Product of Vancomycin

Introduction: The Instability of a Last-Resort Antibiotic

Vancomycin, a glycopeptide antibiotic, remains a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1] Despite its clinical importance, vancomycin is inherently unstable, particularly in aqueous solutions, and is prone to chemical degradation.[2][3] This degradation leads to the formation of various impurities, with the most significant being a crystalline degradation product known as CDP-1.[2][4] The formation of CDP-1 is of paramount concern in pharmaceutical development and clinical practice because it is antibiotically inactive.[5][6] An accumulation of this degradant can compromise the therapeutic efficacy of vancomycin and potentially lead to treatment failure.[2][7] This guide provides a comprehensive technical overview of the formation, structural characteristics, and analytical methodologies for the Crystalline Degradation Product (CDP-1) of vancomycin, tailored for researchers, scientists, and drug development professionals.

Formation and Mechanism of CDP-1: A Spontaneous Rearrangement

The primary pathway for the degradation of vancomycin in solution leads to the formation of CDP-1. This process is a non-enzymatic, intramolecular rearrangement involving the asparagine residue in the peptide core of the vancomycin molecule.

The formation of CDP-1 occurs through the hydrolytic loss of an ammonia molecule from the asparagine side chain.[6][8] This reaction proceeds via a succinimide intermediate (an intramolecular cyclization), which then hydrolyzes to form two isoaspartate epimers of CDP-1: a major form (CDP-1-M) and a minor form (CDP-1-m).[6][9] These two isomers are conformational atropisomers that can be separated chromatographically.[4]

Key Factors Influencing CDP-1 Formation:

Several factors significantly influence the rate of vancomycin degradation to CDP-1:

-

pH: The degradation of vancomycin is highly pH-dependent. An acidic environment, particularly a pH range of 4.1-4.2, has been shown to accelerate the formation of CDP-1.[2]

-

Temperature: Elevated temperatures increase the rate of degradation. Studies have shown that at room temperature (20-25°C), up to 50% of vancomycin can convert to CDP-1 within 16 hours, and this increases to 90% within 40 hours.[2] Refrigerated storage (e.g., 4°C) significantly slows down this process.[3]

-

Concentration: While less documented, the concentration of vancomycin in a solution can also impact its stability.

-

Presence of Other Substances: The excipients in a formulation can influence the stability of vancomycin.

The kinetics of this degradation generally follow pseudo-first-order kinetics.[10] The Arrhenius equation can be used to model the temperature dependence of the degradation rate constants.[10]

Visualizing the Degradation Pathway

The following diagram illustrates the transformation of vancomycin to its crystalline degradation product, CDP-1, through a succinimide intermediate.

Caption: Transformation of Vancomycin to CDP-1.

Structural Elucidation and Biological Inactivity of CDP-1

The definitive structure of CDP-1 was determined through X-ray crystallography.[11][12] This analysis revealed that CDP-1 is structurally very similar to the parent vancomycin molecule, with the key difference being the rearrangement of the asparagine residue to an isoaspartate.[6][8] This seemingly minor change has profound implications for the molecule's biological activity.

The antibacterial action of vancomycin relies on its ability to bind with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors in the bacterial cell wall, thereby inhibiting cell wall synthesis.[13] The structural rearrangement in CDP-1 disrupts the precise three-dimensional conformation of the binding pocket necessary for this interaction.[2] Consequently, CDP-1 is devoid of antibacterial activity.[5][6]

| Feature | Vancomycin | Crystalline Degradation Product (CDP-1) |

| Key Residue | Asparagine | Isoaspartate |

| Biological Activity | Active Antibiotic | Inactive |

| Formation | Biosynthesis | Degradation of Vancomycin |

| Isomers | - | CDP-1-M (major) and CDP-1-m (minor) |

Table 1: Comparison of Vancomycin and its Crystalline Degradation Product (CDP-1).

Analytical Methodologies for Vancomycin and CDP-1

The accurate quantification of vancomycin and its degradation products is crucial for ensuring the quality and efficacy of pharmaceutical formulations and for therapeutic drug monitoring (TDM). High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[2][14][15]

Forced Degradation Studies: A Prerequisite for Method Validation

To develop a stability-indicating analytical method, forced degradation studies are performed as per the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[15][16][17] These studies involve subjecting the drug substance to stress conditions to generate its degradation products. For vancomycin, this typically includes:

-

Acid Hydrolysis: Treatment with an acid (e.g., 0.5 M HCl) at elevated temperatures.[10]

-

Base Hydrolysis: Treatment with a base (e.g., 0.5 M NaOH) at elevated temperatures.[10]

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).[16]

-

Thermal Stress: Heating the solid drug or a solution.

-

Photostability: Exposure to light and UV radiation.

The goal is to achieve a degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[8]

A Validated HPLC Method for the Quantification of Vancomycin and CDP-1

The following is a representative step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method for the analysis of vancomycin and its degradation products.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a buffer like ammonium dihydrogen phosphate (e.g., 50 mM, pH 2.2) and acetonitrile in a ratio of approximately 88:12 (v/v).[14]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[18]

-

Detection Wavelength: UV detection is commonly performed at 205 nm or 280 nm.[14][16]

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Injection Volume: Typically 20 µL.

2. Preparation of Solutions:

-

Standard Stock Solution: Prepare a stock solution of vancomycin reference standard in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.

-

Sample Preparation: For drug products, dissolve the formulation in a suitable solvent to achieve a concentration within the calibration range. For biological samples like serum, a protein precipitation step (e.g., with perchloric acid or acetonitrile) is necessary, followed by centrifugation to obtain a clear supernatant for injection.[4][14]

3. Method Validation:

The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the vancomycin peak from the peaks of its degradation products.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for HPLC Analysis

The following diagram outlines the typical workflow for the HPLC analysis of vancomycin and its degradation products.

Caption: HPLC Analysis Workflow.

Conclusion and Future Perspectives

The formation of the crystalline degradation product, CDP-1, is a critical quality attribute for vancomycin drug products. A thorough understanding of its formation mechanism, the factors that influence its rate of formation, and robust analytical methods for its quantification are essential for ensuring the safety and efficacy of this last-resort antibiotic. The development of more stable formulations of vancomycin and the continuous improvement of analytical techniques for impurity profiling will remain active areas of research in the pharmaceutical sciences. This guide provides a foundational understanding for professionals in the field to navigate the challenges associated with the chemical stability of vancomycin.

References

-

Suchý, P., et al. (2020). Vancomycin and its crystalline degradation products released from bone grafts and different types of bone cement. Folia Microbiologica, 65(3), 475-482. [Link]

-

Masse, M., et al. (2020). Evaluation of the stability of vancomycin solutions at concentrations used in clinical services. European Journal of Hospital Pharmacy, 27(e1), e87-e92. [Link]

-

Wood, M. J., Lund, R., & Beavan, M. (1995). Stability of vancomycin in plastic syringes measured by high-performance liquid chromatography. Journal of Clinical Pharmacy and Therapeutics, 20(6), 319-325. [Link]

-

Le, J., et al. (2018). Stability of Vancomycin 25 mg/mL in Ora-Sweet and Water in Unit-Dose Cups and Plastic Bottles at 4°C and 25°C. The Canadian Journal of Hospital Pharmacy, 71(4), 254-261. [Link]

-

Kupiec, T. C., et al. (2005). The effect of Vancomycin degradation products in the topical treatment of osteomyelitis. Bratislavske Lekarske Listy, 106(1), 22-25. [Link]

-

Farooqui, M., et al. (2016). Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA). Journal of Analytical Science and Technology, 7, 7. [Link]

-

Veeprho. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Serri, A., et al. (2017). Stability-indicating HPLC method for determination of vancomycin hydrochloride in the pharmaceutical dosage forms. Acta Poloniae Pharmaceutica, 74(1), 73-80. [Link]

-

ResearchGate. (n.d.). Summary of the forced degradation of vancomycin hydrochloride. Retrieved from [Link]

-

BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Backes, B. E., et al. (1998). Quantitation of vancomycin and its crystalline degradation product (CDP-1) in human serum by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 16(8), 1281-1287. [Link]

- Google Patents. (n.d.). WO2020081599A1 - Separation of vancomycin and its degradation products.

-

Li, Y., et al. (2018). Spectral Data Analysis and Identification of Vancomycin Hydrochloride. Journal of Analytical Methods in Chemistry, 2018, 5412801. [Link]

-

Somerville, A. L., Wright, D. H., & Rotschafer, J. C. (1999). Implications of vancomycin degradation products on therapeutic drug monitoring in patients with end-stage renal disease. Pharmacotherapy, 19(6), 702-707. [Link]

-

Zhang, Y., et al. (2022). Factors influencing vancomycin trough concentration in burn patients: a single center retrospective study. Frontiers in Pharmacology, 13, 1067051. [Link]

-

Aboelezz, A., et al. (2023). The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. Pharmaceuticals, 16(11), 1599. [Link]

-

Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Darwish, I. A., et al. (2018). Stability-indicating spectrofluorimetric method with enhanced sensitivity for determination of vancomycin hydrochloride in pharmaceuticals and spiked human plasma: Application to degradation kinetics. Luminescence, 33(3), 545-552. [Link]

-

Al-Tannak, N. M., et al. (2021). Factors Affecting Vancomycin Trough Concentration; A Population Pharmacokinetic Model in Non-Critical Care Saudi Patients. Drug Design, Development and Therapy, 15, 469-480. [Link]

-

Wang, X., et al. (2022). A Vancomycin HPLC Assay for Use in Gut Microbiome Research. Microbiology Spectrum, 10(3), e0023622. [Link]

-

Anne, L., et al. (1989). Potential problem with fluorescence polarization immunoassay cross-reactivity to vancomycin degradation product CDP-1: its detection in sera of renally impaired patients. Therapeutic Drug Monitoring, 11(5), 585-591. [Link]

-

Cao, M., et al. (2018). Studies on the metabolism and degradation of vancomycin in simulated in vitro and aquatic environment by UHPLC-Triple-TOF-MS/MS. Scientific Reports, 8(1), 15471. [Link]

-

ResearchGate. (n.d.). (a) Vancomycin and its degradation products, CDP-1-M and CDP-1-m; and (b) chemical structures of haloxyfop-methyl, fenoxaprop-ethyl and indoxacarb. Retrieved from [Link]

-

Sheldrick, G. M., et al. (1978). Structure of vancomycin and its complex with acetyl-D-alanyl-D-alanine. Nature, 271(5642), 223-225. [Link]

-

Veeprho. (n.d.). Vancomycin Impurities and Related Compound. Retrieved from [Link]

-

Remko, M., & Van, D. W. (2021). Degradation of Antibiotic Vancomycin by UV Photolysis and Pulsed Corona Discharge Combined with Extrinsic Oxidants. Catalysts, 11(11), 1366. [Link]

-

Chen, Y., et al. (2023). Factors associated with serum concentrations of vancomycin crystalline degradation product (CDP-1) among patients with chronic kidney disease. European Journal of Clinical Pharmacology, 79(11), 1461-1469. [Link]

-

PubMed. (2018). Studies on the metabolism and degradation of vancomycin in simulated in vitro and aquatic environment by UHPLC-Triple-TOF-MS/MS. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Pearce, C. M., & Williams, D. H. (1995). Complete assignment of the 13C NMR spectrum of vancomycin. Journal of the Chemical Society, Perkin Transactions 1, (12), 1513-1517. [Link]

-

Smith, J. L. (2006). X-ray crystallography. Current Protocols in Molecular Biology, Chapter 20, Unit 20.1. [Link]

-

The Protein Databank in Europe. (n.d.). Understanding x-ray crystallography structures. Retrieved from [Link]

-

Proteopedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

CCDC. (n.d.). X-ray Crystallography. Retrieved from [Link]

Sources

- 1. Factors Affecting Vancomycin Trough Concentration; a Population Pharmacokinetic Model in Non-Critical Care Saudi Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of vancomycin in plastic syringes measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of vancomycin and its crystalline degradation product (CDP-1) in human serum by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ejhp.bmj.com [ejhp.bmj.com]

- 6. Stability of Vancomycin 25 mg/mL in Ora-Sweet and Water in Unit-Dose Cups and Plastic Bottles at 4°C and 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Implications of vancomycin degradation products on therapeutic drug monitoring in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. WO2020081599A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Potential problem with fluorescence polarization immunoassay cross-reactivity to vancomycin degradation product CDP-1: its detection in sera of renally impaired patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. ptfarm.pl [ptfarm.pl]

- 17. biopharminternational.com [biopharminternational.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of Vancomycin Crystalline Degradation Product 1 (CDP-1): From Molecular Inactivity to Clinical Relevance

Abstract

Vancomycin stands as a critical, last-resort glycopeptide antibiotic for treating severe Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] However, its efficacy is intrinsically linked to its structural integrity. This technical guide provides an in-depth examination of Crystalline Degradation Product 1 (CDP-1), the primary degradation product of vancomycin. We will dissect the chemical transformation that leads to CDP-1, elucidate the profound structural changes that render it biologically inactive, and present the experimental methodologies used to verify this lack of antibacterial effect. Furthermore, this guide will explore the paradoxical significance of this inactive compound as a crucial analytical standard and a confounding factor in clinical therapeutic drug monitoring. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of vancomycin stability and the molecular basis of its activity.

Chapter 1: Vancomycin - The Archetypal Glycopeptide

Discovery and Clinical Imperative

Discovered in the 1950s from a soil bacterium, Amycolatopsis orientalis, vancomycin's clinical use has surged with the rise of multidrug-resistant pathogens.[1][2] It remains a cornerstone therapy for serious infections where other antibiotics like beta-lactams are ineffective.[2] Its large, complex structure and unique mechanism of action made it a durable therapeutic agent for decades.[4][5]

The Molecular Mechanism of Action: Precision Targeting of D-Ala-D-Ala

Vancomycin's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[2][3][6] The bacterial cell wall's strength is derived from a mesh-like structure of peptidoglycan, which is formed by cross-linking long polymer chains.[2] Vancomycin physically obstructs this process.

The core of its mechanism is the high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of peptidoglycan precursors (specifically, Lipid II).[4][6][7][8] This binding is achieved through the formation of a precise network of five hydrogen bonds between the antibiotic's rigid peptide backbone and the D-Ala-D-Ala motif.[6][9][10] By sequestering this substrate, vancomycin sterically hinders the two key enzymes responsible for cell wall construction: transglycosylase (which polymerizes the glycan chains) and transpeptidase (which cross-links the peptide stems).[6][8] This disruption compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[2]

Caption: Vancomycin binds to the D-Ala-D-Ala terminus, blocking key cell wall synthesis enzymes.

Chapter 2: The Genesis of CDP-1

The Degradation Pathway: An Inevitable Transformation

Vancomycin is susceptible to chemical degradation in aqueous solutions, a process significantly influenced by factors such as pH and temperature.[1] The primary degradation pathway leads to the formation of CDP-1. This transformation is not a simple hydrolysis but an intramolecular rearrangement involving the asparagine residue at position 3 of vancomycin's heptapeptide core.[1]

The process involves the hydrolytic loss of an ammonia molecule from the asparagine side chain, which cyclizes to a succinimide intermediate. This unstable intermediate then hydrolyzes to form an isoaspartate residue, which contains an additional methylene unit in the peptide backbone compared to the original asparagine.[1][11]

Structural Ramifications: Atropisomers and a Distorted Pocket

This seemingly minor chemical change has profound structural consequences. The elongation of the peptide backbone enlarges the cyclophane ring in which a chlorinated aromatic residue is located.[1][11] This increased flexibility allows the aromatic ring to rotate, which is not possible in the rigid native vancomycin structure. This rotation gives rise to two stable, non-interconverting conformational isomers, or atropisomers: CDP-1-M (major) and CDP-1-m (minor) .[1][11][12] Both isomers are biologically inactive.[1][13]

Caption: The chemical pathway from active Vancomycin to its inactive degradation product, CDP-1.

Chapter 3: The Molecular Basis of CDP-1 Inactivity

Annihilation of the Binding Site

The antibacterial activity of vancomycin is entirely dependent on the precise, pre-organized, three-dimensional structure of its D-Ala-D-Ala binding pocket.[14] The conversion of the asparagine residue to isoaspartate in CDP-1 fundamentally disrupts this architecture.[1]

The key consequences are:

-

Loss of Hydrogen Bonding: The repositioning of the backbone carbonyl group and the introduction of a new carboxylic acid group completely alter the geometry of the binding cleft. This prevents the formation of the critical five-point hydrogen bond network required for stable binding to the D-Ala-D-Ala terminus.[1]

-

Steric Hindrance: The new conformation of the enlarged cyclophane ring creates a steric clash, further preventing the peptidoglycan precursor from docking correctly.[1][11]

Calorimetric studies have shown that vancomycin's binding to its target is an enthalpically driven process, relying on these specific, favorable interactions.[1][14] The structural changes in CDP-1 eliminate these favorable enthalpic contributions, resulting in a dramatic loss of binding affinity, estimated to be reduced by at least 1,000-fold.[7]

Caption: Comparison of successful binding by Vancomycin versus failed binding by CDP-1.

Chapter 4: Experimental Verification of Biological Activity

Rationale for Experimental Design: Minimum Inhibitory Concentration (MIC) Assay

To quantitatively assess the antibacterial activity of a compound, the broth microdilution Minimum Inhibitory Concentration (MIC) assay is the industry-standard method. This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16]

The choice of this method is based on its reproducibility, scalability, and ability to provide a quantitative endpoint (the MIC value in µg/mL). For this investigation, a vancomycin-susceptible strain of Staphylococcus aureus (e.g., ATCC 29213) serves as the ideal test organism, as it is a clinically relevant pathogen known to be a primary target for vancomycin therapy.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is designed to be a self-validating system, including controls for sterility, growth, and the activity of a reference compound (Vancomycin USP).

1. Preparation of Materials:

-

Test Compounds: Vancomycin HCl (USP reference standard) and Vancomycin CDP-1. Prepare stock solutions (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., sterile deionized water).

-

Bacterial Strain: Vancomycin-susceptible Staphylococcus aureus (e.g., ATCC 29213).

-

Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), plate reader (optional, for OD600 measurements).

2. Inoculum Preparation:

-

From a fresh culture plate (e.g., Tryptic Soy Agar), pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation (Serial Dilution):

-

Add 50 µL of CAMHB to wells 2 through 12 in rows designated for each compound.

-

Add 100 µL of the stock solution (e.g., 1280 µg/mL, which will be 128 µg/mL after dilution) of the test compound (Vancomycin or CDP-1) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration gradient from 64 to 0.125 µg/mL.

-

Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no drug, no bacteria).

4. Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is 100 µL.

5. Incubation and Reading:

-

Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-